molecular formula C11H9Cl2N3OS2 B2446931 2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 355383-78-7

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2446931
CAS No.: 355383-78-7
M. Wt: 334.23
InChI Key: FQSNNYIFXRQJAT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-(ethylthio)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    3,5-dichloro-N-(2-chlorophenyl)benzamide: Another related compound with different substituents, which may result in different reactivity and applications.

    2,5-dichloro-N-(3-isoxazolyl)benzamide:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSNNYIFXRQJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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